molecular formula C11H15N B11917082 3-(3-Ethylphenyl)azetidine

3-(3-Ethylphenyl)azetidine

Cat. No.: B11917082
M. Wt: 161.24 g/mol
InChI Key: HNQARHYRSTVKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethylphenyl)azetidine can be achieved through various methods. . This method is efficient for constructing functionalized azetidines. Another method involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .

Industrial Production Methods: Industrial production of azetidines often relies on scalable methods such as the ring-opening of highly strained azabicyclobutanes . These methods are designed to ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethylphenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce more saturated azetidine derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of the N–C bond, allowing the compound to participate in various chemical reactions. This unique reactivity makes it a valuable tool in medicinal chemistry for designing molecules that can interact with specific biological targets .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-(3-ethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-2-9-4-3-5-10(6-9)11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3

InChI Key

HNQARHYRSTVKEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2CNC2

Origin of Product

United States

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